molecular formula C7H8FNO B1500429 (5-Fluoromethylpyridin-2-yl)methanol

(5-Fluoromethylpyridin-2-yl)methanol

Cat. No. B1500429
M. Wt: 141.14 g/mol
InChI Key: BIJPUEBJPVFNFK-UHFFFAOYSA-N
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Patent
US07547700B2

Procedure details

0.45 g of compound (4) dissolved in ethanol is added dropwise to a solution of hydrochloric acid (4.2N) in ethanol (5.5 ml) cooled to 0° C. at the end of the addition, the temperature of the mixture is returned to room temperature and stirring is continued for 12 hours. The reaction mixture is concentrated under vacuum and the residue obtained is washed with isopropyl ether. The ether phase is removed and the residue is taken up in a CH2Cl2/methanol solution (75/25) and then stirred over Na2CO3 (1.2 g). The mixture is filtered and the filtrate evaporated to give a colorless oil (0.3 g), which is used without further purification in the following step.
Name
compound ( 4 )
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][O:10]COC)=[N:7][CH:8]=1.Cl>C(O)C>[F:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1

Inputs

Step One
Name
compound ( 4 )
Quantity
0.45 g
Type
reactant
Smiles
FCC=1C=CC(=NC1)COCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is returned to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
is washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
The ether phase is removed
STIRRING
Type
STIRRING
Details
stirred over Na2CO3 (1.2 g)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FCC=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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